3-Methoxypyrrolidine-1-carboximidamide
Description
3-Methoxypyrrolidine-1-carboximidamide is a pyrrolidine derivative featuring a methoxy (-OCH₃) substituent at the 3-position and a carboximidamide (-C(=NH)NH₂) group at the 1-position of the pyrrolidine ring.
Properties
CAS No. |
1702724-03-5 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-methoxypyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c1-10-5-2-3-9(4-5)6(7)8/h5H,2-4H2,1H3,(H3,7,8) |
InChI Key |
NLXVVYPBHNPKSN-UHFFFAOYSA-N |
SMILES |
COC1CCN(C1)C(=N)N |
Canonical SMILES |
COC1CCN(C1)C(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical distinctions between 3-Methoxypyrrolidine-1-carboximidamide and related compounds:
Functional Group Analysis
Carboximidamide vs. Carboxylic Acid :
The carboximidamide group in this compound and its methyl analog exhibits stronger basicity (pKa ~10–12) compared to the carboxylic acid group (pKa ~4–5) in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . This difference influences solubility: carboximidamide derivatives are more soluble in polar aprotic solvents, whereas the carboxylic acid analog is water-soluble at physiological pH.- Methoxy vs. In contrast, the oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid introduces a hydrogen-bond acceptor, favoring interactions with polar targets .
Stability and Reactivity
- The dihydrochloride salt of 1-methylpyrrolidine-3-carboximidamide demonstrates improved stability and solubility compared to the free base, a strategy that could be applicable to this compound for pharmaceutical formulations.
- The oxo group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid may render it prone to keto-enol tautomerism under acidic conditions, whereas the methoxy group in the target compound is hydrolytically stable .
Research Implications and Gaps
While structural comparisons highlight functional group contributions to properties, empirical data (e.g., crystallographic studies, bioactivity assays) for this compound are absent in the reviewed literature. The SHELX software could be employed to resolve its crystal structure, enabling precise comparisons of bond lengths and angles with analogs. Further studies on solubility, stability, and receptor-binding affinities are warranted to validate theoretical predictions.
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